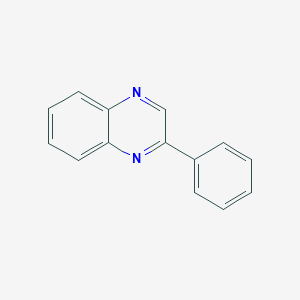

2-Phenylquinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNCDHYYJATYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198244 | |

| Record name | Quinoxaline, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-43-2 | |

| Record name | Quinoxaline, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Legacy of Quinoxalines: From 19th Century Synthesis to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic heterocycle comprising a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry. Since its initial synthesis in the late 19th century, this privileged structure has given rise to a vast and diverse library of compounds exhibiting a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the history, discovery, and development of quinoxaline compounds. We will delve into the seminal synthetic methodologies, from the classical Hinsberg and Körner condensation to modern, greener approaches. Furthermore, this guide will explore the extensive biological activities of quinoxalines, with a particular focus on their role in anticancer drug discovery, and elucidate the structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols and conceptual diagrams are provided to offer both theoretical understanding and practical insights for researchers in the field.

Introduction: The Quinoxaline Core

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₂.[1] It consists of a benzene ring fused to a pyrazine ring.[1] This structural motif has garnered significant attention from medicinal chemists for decades due to the wide array of biological activities exhibited by its derivatives.[2] The versatility of the quinoxaline scaffold allows for functionalization at various positions, leading to a high degree of structural diversity. This has proven invaluable for the development of new therapeutic agents with improved potency and reduced toxicity.[2] Quinoxaline derivatives have been investigated and utilized as antibacterial, antifungal, antiviral, antimalarial, anticancer, anti-inflammatory, and anticonvulsant agents, among others.[1][3]

The physicochemical properties of quinoxaline itself are a low melting point (29–30 °C), solubility in water, and weak basicity (pKa = 0.56).[1][4] These characteristics, combined with the scaffold's ability to engage in various intermolecular interactions, contribute to its success as a pharmacophore.[1]

A Historical Perspective: The Genesis of Quinoxaline Chemistry

The journey of quinoxaline chemistry began in 1884 with the independent reports from Körner and Hinsberg.[5][6] They established the foundational synthesis of quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] This straightforward and effective method, often referred to as the Hinsberg-Körner reaction, opened the door to the systematic exploration of this class of compounds. For many years, this classical approach remained the primary method for accessing the quinoxaline core. The initial discoveries were focused on the chemical synthesis and characterization of these novel heterocyclic compounds, with their significant biological potential being uncovered in the decades that followed.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of quinoxalines has evolved significantly since the 19th century. While the classical condensation reaction remains relevant, numerous modern techniques have been developed to improve efficiency, yield, and environmental friendliness.

The Classical Approach: Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

This seminal method involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form the quinoxaline ring system.[7] The reaction is typically carried out in an acidic or alcoholic solvent and often requires heating.[7]

Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline

-

To a solution of o-phenylenediamine (1 mmol) in 5 mL of ethanol, add benzil (1 mmol).

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford 2,3-diphenylquinoxaline.

Caption: Classical Quinoxaline Synthesis Workflow.

Modern Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient and sustainable methods for quinoxaline synthesis. These "green" chemistry approaches aim to reduce reaction times, minimize the use of hazardous solvents and catalysts, and improve overall yields.[4]

3.2.1. Iodine-Catalyzed Oxidative Cyclization

A notable modern method involves the use of catalytic iodine to accelerate the oxidative cyclization of 1,2-diamino compounds and hydroxyl ketones.[1][4] This approach generates the 1,2-dicarbonyl intermediate in situ.

Experimental Protocol: Iodine-Catalyzed Synthesis of a Quinoxaline Derivative

-

In a round-bottom flask, combine o-phenylenediamine (1 mmol), a hydroxyl ketone (1 mmol), and iodine (0.25 mmol).

-

Add DMSO (2 mL) as the solvent.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

3.2.2. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[3][7] The synthesis of quinoxalines can be efficiently carried out under microwave conditions, frequently in the absence of a solvent.

3.2.3. Use of Green Catalysts and Solvents

The use of environmentally friendly catalysts and solvents is a key aspect of green chemistry. For quinoxaline synthesis, solid acid catalysts like TiO₂-Pr-SO₃H have been employed, allowing for reactions to proceed at room temperature with high yields and short reaction times.[4] Similarly, fluorinated alcohols such as hexafluoroisopropanol (HFIP) can act as both a solvent and a catalyst, facilitating the reaction under mild conditions.[4][7]

Caption: Comparison of Quinoxaline Synthetic Methods.

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Synthesis

| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield | Environmental Impact |

| Classical Condensation | Acid (e.g., Acetic Acid) | Ethanol/Glycerol | High (Reflux) | 4-6 min to several hours | 85-91% | Moderate (organic solvents, high energy) |

| Iodine-Catalyzed | I₂ (catalytic) | DMSO | Room Temperature | 12 hours | 80-90% | Lower (milder conditions) |

| Solid Acid Catalyst | TiO₂-Pr-SO₃H | Solvent-free or Ethanol | Room Temperature | 10 minutes | ~95% | Low (recyclable catalyst) |

| Fluorinated Alcohol | Hexafluoroisopropanol (HFIP) | HFIP (recyclable) | Room Temperature | 20 minutes | ~95% | Low (recyclable solvent/catalyst) |

The Pharmacological Significance of Quinoxalines

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to the development of quinoxaline derivatives with a wide spectrum of pharmacological activities.[1][2]

A Broad Spectrum of Biological Activity

Quinoxaline derivatives have demonstrated efficacy as:

-

Anticancer agents : This is one of the most extensively studied areas, with numerous derivatives showing potent activity against various cancer cell lines.[1][8]

-

Antibacterial and Antifungal agents : Certain quinoxalines exhibit significant antimicrobial properties.[9][10]

-

Antiviral agents : Quinoxaline-based compounds have been investigated for their activity against viruses such as HIV and herpes.[3][11]

-

Antimalarial agents : The quinoxaline ring is a key component in some antimalarial drug candidates.[12]

-

Anti-inflammatory and Antioxidant agents : Some derivatives have shown promising anti-inflammatory and antioxidant effects.[10]

-

Neuroprotective agents : Certain quinoxaline carboxylic acids have demonstrated neuroprotective efficacy.[10]

Quinoxalines in Anticancer Drug Discovery

The anticancer activity of quinoxalines is a major focus of current research.[13] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with microtubule formation.[8]

4.2.1. Mechanism of Action: Kinase Inhibition

Many human protein tyrosine kinases (PTKs) are crucial in the signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of these kinases is a hallmark of many cancers. Quinoxaline derivatives have been developed as potent and selective ATP-competitive inhibitors of several kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Src family kinases

-

c-Met proto-oncogene[8]

By blocking the ATP-binding site of these kinases, quinoxaline-based inhibitors can halt the downstream signaling cascades that drive tumor growth and angiogenesis.

Caption: Mechanism of Action of Quinoxaline Kinase Inhibitors.

4.2.2. Induction of Apoptosis

Several studies have shown that quinoxaline derivatives can induce programmed cell death, or apoptosis, in cancer cells.[8][14] For instance, certain indeno[1,2-b]quinoxaline derivatives have been found to induce cell cycle arrest at the S phase and activate caspases-3 and -7, leading to apoptotic cell death.[14] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bad and Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[14]

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives, the introduction of a small electron-withdrawing group like a chloro atom on the quinoxaline ring was found to slightly improve anticancer activity.[8] The nature of the substituent also plays a key role; for instance, compounds containing sulfonamide and thiourea moieties were found to be inactive, while those with an amide group showed moderate to good activity against certain cancer cell lines.[1]

A significant class of bioactive quinoxalines are the quinoxaline 1,4-di-N-oxides (QdNOs). The two N-oxide groups are often essential for the antibacterial and antimycobacterial activity of these compounds.[7][12]

Conclusion and Future Directions

The quinoxaline scaffold has proven to be a remarkably versatile and enduring platform in the field of medicinal chemistry. From its simple and elegant synthesis first reported over a century ago, the field has expanded to include a vast number of derivatives with a wide range of biological activities. The development of greener and more efficient synthetic methods continues to make this scaffold readily accessible. The ongoing exploration of quinoxalines, particularly in the realm of anticancer drug discovery, promises to yield new therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the design of highly selective quinoxaline-based inhibitors for specific biological targets, the development of novel drug delivery systems for these compounds, and the continued exploration of their potential in treating a wide array of human diseases.

References

- Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023-11-23).

- Biological Activity of Quinoxaline Derivatives - Semantic Scholar. (2013).

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023-11-14).

- Synthesis and biological activity of quinoxaline derivatives. (2024-08-10).

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.).

- Biological activity of quinoxaline derivatives - ResearchGate. (2025-08-07).

- New Quinoxalines with Biological Applications - Longdom Publishing. (2014-02-28).

- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (n.d.).

- The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.).

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.).

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (n.d.).

- Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed. (2016-01-27).

- Quinoxaline: Knowledge of recent developments in pharmacology and medicinal chemistry | Abstract - Pulsus Group. (n.d.).

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024-08-03).

- Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A. (2024-10-17).

- Chemistry and Pharmacological Diversity of Quinoxaline Motifs as Anticancer Agents. (2019-06-01).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 10. longdom.org [longdom.org]

- 11. nbinno.com [nbinno.com]

- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Innovation: A Technical Guide to the Fundamental Properties of 2-Phenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Phenylquinoxaline Scaffold

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, represents a privileged scaffold in both medicinal chemistry and materials science.[1][2] When functionalized with a phenyl group at the 2-position, the resulting molecule, this compound, exhibits a unique combination of electronic, steric, and photophysical properties that make it an exceptionally versatile building block.[2][3] Its rigid, planar aromatic system serves as an excellent platform for developing novel therapeutic agents, fluorescent probes, and organic semiconductors.[1][2]

In the pharmaceutical realm, this compound derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4][5][6] The core structure's ability to intercalate with DNA and inhibit key enzymes, such as fatty acid synthase (FASN) in cancer cells, underscores its therapeutic potential.[4] In materials science, the inherent electron-accepting nature of the quinoxaline core, coupled with the electron-donating or -withdrawing capabilities of substituents on the phenyl ring, allows for the fine-tuning of optoelectronic properties.[3][7] This has led to their application in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent sensors.[1][8]

This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering a foundation for its strategic application in research and development. We will delve into its synthesis, spectroscopic signatures, electrochemical behavior, and the structural basis for its diverse functionalities.

Synthesis of the this compound Core

The most prevalent and straightforward method for synthesizing the this compound scaffold is the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound, in this case, phenylglyoxal. This reaction is robust, high-yielding, and can be catalyzed by various acids or transition metals.[1][9]

General Synthetic Workflow

The synthesis typically proceeds through a two-step mechanism involving the initial formation of a Schiff base, followed by intramolecular cyclization and dehydration to yield the aromatic quinoxaline ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acetic Acid Catalyzed Synthesis

This protocol describes a standard, reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

Phenylglyoxal monohydrate

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of ethanol. Add phenylglyoxal monohydrate (1.0 eq) to the solution.

-

Addition of Catalyst: To the stirred solution, add glacial acetic acid (approximately 10 mol%). The acetic acid acts as a catalyst to facilitate the condensation and cyclization steps.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Isolation of Product: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent system, such as ethanol/water.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic and Physicochemical Properties

The unique electronic structure of this compound gives rise to distinct spectroscopic and physical properties.

Spectroscopic Analysis

A comprehensive understanding of the spectroscopic signature of this compound is crucial for its identification and for elucidating its behavior in various chemical environments.

Table 1: Key Spectroscopic Data for this compound and Derivatives

| Property | This compound (Typical Values) | Notes |

| UV-Vis Absorption | λmax ≈ 250 nm, 350 nm | The peak around 250 nm is attributed to π-π* transitions of the aromatic system, while the longer wavelength absorption is due to n-π* transitions involving the nitrogen lone pairs.[10][11] |

| Fluorescence Emission | λem ≈ 390-450 nm | Emission properties are highly sensitive to solvent polarity and substitution on the phenyl ring, exhibiting intramolecular charge transfer (ICT) characteristics.[7][10][12] |

| ¹H NMR (CDCl₃, ppm) | δ 7.5-8.5 (m) | The aromatic protons of both the quinoxaline and phenyl rings typically appear as a complex multiplet in this region. Specific assignments require 2D NMR techniques.[13][14][15] |

| ¹³C NMR (CDCl₃, ppm) | δ 125-160 | Aromatic carbons resonate in this range. The carbons directly attached to nitrogen atoms (C2 and C3) are typically found downfield.[13][15][16][17] |

Structural and Solid-State Properties

The planarity and packing of this compound in the solid state influence its material properties.

Crystal Structure: X-ray crystallography reveals that 2,3-diphenylquinoxaline, a closely related derivative, crystallizes in a monoclinic space group.[18] The phenyl rings are twisted out of the plane of the quinoxaline moiety.[18] In 1-nonyl-3-phenylquinoxalin-2-one, the phenyl ring is also inclined to the quinoxaline ring system.[19][20] This non-planar conformation can impact intermolecular interactions and charge transport in the solid state. The crystal packing is often characterized by C-H···O or C-H···π interactions, which can form chains or layered structures.[19]

Electrochemical Behavior

The redox properties of this compound are fundamental to its application in organic electronics and can play a role in its biological mechanism of action.

Redox Potentials

Quinoxalines are known to undergo reversible two-electron redox reactions.[21] The pyrazine ring of the quinoxaline core is electron-deficient and can be readily reduced.

Table 2: Electrochemical Data for Quinoxaline Derivatives

| Property | Typical Range (V vs. Ag/Ag⁺) | Notes |

| First Reduction Potential | -1.75 to -2.35 | This corresponds to the formation of a radical anion. The exact potential is highly dependent on the substituents on the aromatic rings and the solvent system used. Electron-withdrawing groups make reduction easier (less negative potential).[22] |

| Electrochemical Band Gap | Varies | The difference between the oxidation and reduction potentials provides an estimate of the HOMO-LUMO gap, a critical parameter for semiconductor applications. This can be tuned by chemical modification.[7] |

The electrochemical behavior can be studied using techniques like cyclic voltammetry. The reduction potential of quinoxaline derivatives has been shown to correlate with their biological activity, suggesting that their electron-accepting ability is important for their therapeutic effects.[23] The electrochemical properties can also be modulated by the presence of Lewis acids, which can coordinate to the nitrogen atoms and significantly alter the reduction potential.[24]

Core Applications and Mechanistic Insights

The fundamental properties of this compound directly inform its diverse applications.

Drug Development

The planar aromatic structure of this compound allows it to interact with biological macromolecules. Its derivatives have been extensively investigated as anticancer agents.[4][6][25][26][27]

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

One key mechanism involves the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types.[4] By binding to FASN, these compounds disrupt lipid metabolism in tumor cells, leading to apoptosis.[4] Furthermore, the quinoxaline scaffold is a known ATP-competitive inhibitor of various protein kinases, which are crucial for cancer cell proliferation and survival.[6]

Materials Science

The strong fluorescence and tunable redox potentials of 2-phenylquinoxalines make them excellent candidates for organic electronic materials.[1][3][7]

In the design of fluorescent materials, the this compound core often acts as an electron acceptor.[8] When combined with electron-donating groups, a donor-acceptor (D-A) structure is formed, leading to intramolecular charge transfer (ICT) upon photoexcitation.[7][8] This ICT process is responsible for their strong and often solvatochromic fluorescence. Some derivatives also exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state or in aggregated form, which is highly desirable for applications in OLEDs and sensors.[7]

Conclusion

This compound is a molecule of significant scientific and commercial interest, bridging the gap between medicinal chemistry and materials science. Its straightforward synthesis, rich spectroscopic and electrochemical properties, and versatile derivatization potential make it a cornerstone for innovation. A thorough understanding of its fundamental characteristics, as outlined in this guide, is paramount for researchers seeking to harness its full potential in the development of next-generation therapeutics and advanced functional materials.

References

- Jadhav, M., et al. (2025). Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry.

- Various Authors. (2024). Synthetic pathway to prepare derivative of this compound (18) using pyridine as a catalyst.

- Mondal, S., et al. (2018). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science.

- Mondal, S., et al. (2018). One-pot synthesis of 2-phenyl quinoxaline (an FLT3 inhibitor) by in situ trapping of phenylglyoxal using commercially available substrate 1,2-phenylenediamine.

- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing.

- Kumar, S., et al. (2019). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry.

- Various Authors. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET.

- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.

- Various Authors. (n.d.). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. The Royal Society of Chemistry.

- Gomaa, M. S., et al. (n.d.). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. NIH.

- Kumar, S., et al. (n.d.). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry.

- Various Authors. (n.d.). Structures of the isolated 2‐phenyl quinoxaline ligands with synthetic route shown above.

- Various Authors. (n.d.). Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. PubMed.

- Various Authors. (n.d.). Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. IOP Publishing.

- Various Authors. (n.d.). 2-Phenylquinoline. PubChem.

- Various Authors. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.

- Various Authors. (2025). Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline.

- Various Authors. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one. NIH.

- Various Authors. (n.d.). Structures of 2,3-diphenylquinoxaline I, pyrazinones II-III, quinoxaline IV and V (A6730), Akt kinase inhibitors.

- Various Authors. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study. NIH.

- Nosova, E., et al. (2023). Electrochemical reduction study of presumably biologically active 2-substituted quinoxaline derivatives. Analytical and Bioanalytical Electrochemistry.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH.

- Various Authors. (2021).

- Various Authors. (n.d.). 2-Phenylquinoline(612-96-4) 1H NMR spectrum. ChemicalBook.

- Various Authors. (1985). 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines. DTIC.

- Various Authors. (2024).

- Various Authors. (2025).

- Various Authors. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.

- Various Authors. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three...

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Book.

- Various Authors. (n.d.). This compound. PubChem.

- Various Authors. (n.d.). 2,3-DIPHENYLQUINOXALINE(1684-14-6) IR Spectrum. ChemicalBook.

- Various Authors. (n.d.). This compound. Biosynth.

- Various Authors. (2025).

- Various Authors. (2015).

- Various Authors. (2025). A Guide to High-Performance Quinoxaline-Based Organic Semiconductors: Alternatives to 5,8-Dibromo-2,3-diethylquinoxaline. Benchchem.

- Various Authors. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.

- Various Authors. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3. IUCr Journals.

- Various Authors. (n.d.). Preparation of New Electron-Accepting π-Conjugated Polyquinoxalines. Chemical and Electrochemical Reduction, Electrically Conducting Properties, and Use in Light-Emitting Diodes.

- Various Authors. (n.d.). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device d. Semantic Scholar.

- Various Authors. (2025). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution.

- Various Authors. (2025). Electrochemical Behavior of Quinoxaline in Aqueous Electrolytes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sciforum.net [sciforum.net]

- 9. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03447H [pubs.rsc.org]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. vixra.org [vixra.org]

- 12. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Phenylquinoline(612-96-4) 1H NMR spectrum [chemicalbook.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. rsc.org [rsc.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. researchgate.net [researchgate.net]

- 19. Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.iucr.org [journals.iucr.org]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. abechem.com [abechem.com]

- 24. experts.illinois.edu [experts.illinois.edu]

- 25. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

2-phenylquinoxaline chemical structure and nomenclature

An In-Depth Technical Guide to 2-Phenylquinoxaline: Structure, Synthesis, and Applications

Abstract

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][5][6] This guide focuses on a key derivative, this compound, providing a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its structural features, nomenclature, synthetic methodologies, spectroscopic characterization, chemical reactivity, and diverse applications, offering field-proven insights grounded in authoritative scientific literature.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount. This compound is systematically named according to IUPAC conventions, reflecting its core structure.

-

IUPAC Name : this compound

-

Parent Heterocycle : Quinoxaline (also known as benzopyrazine)

-

Structure : A phenyl group (-C₆H₅) is substituted at the C2 position of the quinoxaline ring system.

The core quinoxaline is a bioisostere of naphthalene and quinoline, contributing to its ability to interact with various biological targets.[3]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 5021-43-2 | [7][8][9][10] |

| Molecular Formula | C₁₄H₁₀N₂ | [7][8][10] |

| Molecular Weight | 206.24 g/mol | [7] |

| Appearance | White to yellow crystalline solid | [11] |

| Melting Point | ~132-133 °C | [10] |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | [7][8] |

| InChIKey | QWNCDHYYJATYOG-UHFFFAOYSA-N | [8][9] |

Crystal Structure and Molecular Geometry

X-ray crystallography studies reveal that 2,3-diphenylquinoxaline, a closely related derivative, crystallizes in a monoclinic space group.[11] For this compound, the phenyl ring is not coplanar with the quinoxaline moiety due to steric hindrance. In 1-nonyl-3-phenylquinoxalin-2-one, for instance, the phenyl ring is inclined to the quinoxaline system at a dihedral angle of 20.40 (9)°.[12] This non-planar conformation is a critical feature influencing its packing in the solid state and its interaction with biological receptors.

Synthesis of this compound: Methodologies and Mechanisms

The construction of the this compound scaffold is most classically achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This approach remains a robust and widely used method.

Primary Synthetic Route: Condensation Reaction

The most common and efficient synthesis involves the reaction of o-phenylenediamine with a phenyl-substituted α-dicarbonyl equivalent, such as phenacyl bromide.[2][5]

Reaction Scheme: o-phenylenediamine + Phenacyl Bromide → this compound

This reaction is typically a one-step procedure that can be catalyzed by various agents or promoted by different energy sources to improve yield and reaction time.[2]

Experimental Protocol: Pyridine-Catalyzed Synthesis

This protocol describes a straightforward synthesis using pyridine as a catalyst at room temperature.[2]

Materials:

-

1,2-Diaminobenzene (o-phenylenediamine)

-

Phenacyl bromide

-

Pyridine (catalyst)

-

Tetrahydrofuran (THF, solvent)

Procedure:

-

In a round-bottom flask, dissolve an equimolar quantity of 1,2-diaminobenzene and phenacyl bromide in THF.

-

Add a catalytic amount (e.g., 10 mol%) of pyridine to the mixture.[2]

-

Stir the reaction mixture at room temperature for approximately 2 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality: Pyridine acts as a base to facilitate the initial condensation and subsequent cyclization, and also as a mild oxidizing agent in the final aromatization step to form the stable quinoxaline ring. The use of THF as a solvent ensures the solubility of the reactants.

Mechanism of Formation

The reaction proceeds via an initial nucleophilic attack of the diamine on the carbonyl group of the phenacyl derivative, followed by intramolecular cyclization and dehydration/oxidation to yield the aromatic quinoxaline ring.

Caption: General mechanism for the synthesis of this compound.

Alternative and Green Synthetic Approaches

To address environmental concerns, several "green" chemistry approaches have been developed. These include:

-

Ultrasound Irradiation : Performing the condensation in ethanol with sodium hydroxide under ultrasound irradiation significantly reduces reaction times and can improve yields.[5]

-

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically shorten reaction times for quinoxaline synthesis.[13]

-

Eco-friendly Catalysts : The use of catalysts like ammonium chloride (NH₄Cl) in methanol provides an inexpensive and greener alternative.[4]

Spectroscopic Characterization

The structural integrity of synthesized this compound is confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.5-9.5 ppm). A characteristic singlet for the C3-H of the quinoxaline ring can often be distinguished. The phenyl group protons and the four protons on the benzo portion of the quinoxaline ring will appear as complex multiplets. A key singlet at δ 9.34 has been reported for the H6 proton.[5] |

| ¹³C NMR | Resonances corresponding to the 14 carbon atoms. The carbons of the pyrazine ring (C2 and C3) will appear at a distinct chemical shift compared to the benzene ring carbons. |

| IR Spectroscopy | Characteristic peaks for C=N stretching (around 1620-1580 cm⁻¹), C=C aromatic stretching (around 1600-1450 cm⁻¹), and C-H aromatic stretching (>3000 cm⁻¹). |

| Mass Spec (MS) | A prominent molecular ion peak (M⁺) corresponding to the molecular weight of 206.24 g/mol . |

Note: Specific chemical shifts and coupling constants can be found in specialized spectroscopic databases and literature.[14][15][16][17]

Chemical Reactivity and Derivatization

The quinoxaline ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated. The this compound scaffold serves as a versatile starting material for creating a library of derivatives with tailored properties.

Nucleophilic Substitution

The hydrogen atoms on the quinoxaline ring can undergo oxidative nucleophilic substitution of hydrogen (ONSH), allowing for the introduction of various functional groups.[3] Furthermore, derivatives like 2-chloro-3-phenylquinoxaline are excellent electrophiles for substitution reactions with amines, thiols, and other nucleophiles.

Synthesis of Bioactive Derivatives

Many drug development efforts focus on modifying the core this compound structure.

-

2-Oxo-3-phenylquinoxalines : These derivatives, synthesized via reactions like the Michael addition, have shown potent anticancer activity against colon cancer cell lines.[18][19][20]

-

Amine Derivatives : Buchwald-Hartwig amination reactions are employed to couple various amines to the quinoxaline core, producing compounds with applications as fluorescent materials and potential therapeutics.[21]

-

Carboxylic Acid Derivatives : These can be synthesized and further derivatized into amides and esters, leading to novel fatty acid synthase (FASN) inhibitors with anticancer potential.[22]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of this compound: synthesis, structure, and HOMO-LUMO. [wisdomlib.org]

- 6. jocpr.com [jocpr.com]

- 7. This compound | 5021-43-2 | FAA02143 | Biosynth [biosynth.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [wap.guidechem.com]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijiset.com [ijiset.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylquinoxaline

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-phenylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document offers not only established protocols but also the underlying scientific principles that govern these methodologies.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2] This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][4] The phenyl-substituted quinoxaline, this compound, serves as a crucial intermediate in the synthesis of more complex molecules and has demonstrated potential in various therapeutic areas, including as an inhibitor of enzymes like fatty acid synthase (FASN) in cancer cells.[5] Furthermore, its unique photophysical properties make it a candidate for applications in organic electronics and fluorescent materials.[3]

This guide will delve into the practical aspects of preparing and verifying the integrity of this compound, providing a solid foundation for its application in further research and development.

Part 1: Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This section will detail the prevalent methodologies, explaining the rationale behind the selection of reagents and reaction conditions.

The Cornerstone Reaction: Condensation of o-Phenylenediamine and Phenylglyoxal (or its derivatives)

The classical and most direct route to this compound involves the cyclocondensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as phenylglyoxal or its synthetic equivalents like phenacyl bromide.[6][7]

The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.

Caption: Reaction mechanism for the synthesis of this compound.

This modern approach utilizes ultrasound to accelerate the reaction, often leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[1]

Materials:

-

o-Phenylenediamine

-

Phenacyl bromide

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve o-phenylenediamine (1 equivalent) and phenacyl bromide (1 equivalent) in ethanol.

-

Add a catalytic amount of sodium hydroxide.

-

Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[8]

Rationale for Ultrasound: Ultrasound irradiation enhances the reaction rate through acoustic cavitation, which generates localized high temperatures and pressures, leading to increased molecular collisions and mass transfer.

For a more environmentally benign approach, the reaction can be performed without a catalyst in a green solvent system like an ethanol-water mixture.[9]

Materials:

-

o-Phenylenediamine

-

Benzil (as a precursor to the 1,2-dicarbonyl)

-

Ethanol:Water (7:3 v/v)

Procedure:

-

Dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in a 7:3 ethanol:water mixture (10 mL).

-

Stir the solution at room temperature.

-

Monitor the reaction by TLC until completion.

-

Add water (20 mL) to the mixture and allow it to stand for 30 minutes to crystallize the product.

-

Collect the pure crystals by filtration and dry them.

Causality of Solvent Choice: The use of an ethanol-water mixture provides a good balance of solubility for the reactants and facilitates product precipitation upon the addition of excess water, simplifying the workup procedure.

Purification of this compound

Purification of the crude product is crucial to obtain a compound of high purity suitable for characterization and further applications.

Method: Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Rationale for Recrystallization: This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section outlines the standard analytical techniques and the expected results.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

| ¹H NMR (CDCl₃, 300 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.56–7.59 | m | 3H |

| Aromatic Protons | 7.77–7.81 | m | 2H |

| Aromatic Protons | 8.07–8.18 | m | 4H |

| Quinoxaline Proton | 9.28 | s | 1H (H-3) |

Data compiled from literature.[10]

| ¹³C NMR (CDCl₃, 75 MHz) | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 114.5, 128.9, 129.0, 129.2, 129.3, 130.1 |

| Quaternary Carbons | 141.2, 142.3, 143.0, 151.3, 161.4 |

Data compiled from literature.

Interpretation: The ¹H NMR spectrum should show a characteristic singlet for the proton at the 3-position of the quinoxaline ring at a downfield chemical shift (around 9.3 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The remaining aromatic protons will appear as multiplets in the aromatic region. The ¹³C NMR will show the expected number of signals for the aromatic carbons.

IR spectroscopy is used to identify the functional groups present in the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | ~3050 |

| C=N stretching | ~1560 |

| C=C stretching (aromatic) | ~1600-1450 |

| C-H bending (out-of-plane) | ~770 |

Data compiled from literature.[11]

Interpretation: The IR spectrum will be characterized by the absence of N-H and C=O stretching bands from the starting materials and the presence of characteristic aromatic C-H, C=C, and C=N stretching vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. In a solvent like ethanol, this compound typically exhibits absorption bands corresponding to π-π* and n-π* transitions.[11][12]

| Transition | λmax (nm) |

| π-π | ~250 |

| n-π | ~348 |

Data compiled from literature.[11]

Interpretation: The conjugated aromatic system of this compound gives rise to characteristic absorption bands in the UV-Vis region. The high-energy π-π* transition is typically observed at a shorter wavelength, while the lower-energy n-π* transition, involving the non-bonding electrons of the nitrogen atoms, appears at a longer wavelength.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Result: For this compound (C₁₄H₁₀N₂), the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 207.[10]

Interpretation: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound, confirming its successful synthesis.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂ |

| Molecular Weight | 206.24 g/mol [13] |

| Melting Point | 74–76 °C |

| Appearance | Solid |

Part 3: Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodologies and the interpretation of analytical data, researchers can confidently prepare and validate this important heterocyclic compound for its diverse applications in drug discovery and materials science. The provided protocols are robust and can be adapted to various laboratory settings, ensuring the reliable production of high-purity this compound.

References

- Study of this compound: synthesis, structure, and HOMO-LUMO. (2024-10-28). Google AI Search.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Synthetic pathway to prepare derivative of this compound (18)...

- Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. (2018-08-29). Chemical Science (RSC Publishing).

- Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organoc

- Methods of Preparation of Quinoxalines. (2023-11-23). Encyclopedia.pub.

- One-pot synthesis of 2-phenyl quinoxaline (an FLT3 inhibitor) by in...

- Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. Google AI Search.

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025-04-03). Open Research@CSIR-NIScPR.

- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper

- This compound | 5021-43-2 | FAA02143 | Biosynth. Biosynth.

- synthesis and biological activity studies of quinoxaline deriv

- 2,3-DIPHENYLQUINOXALINE(1684-14-6) IR Spectrum. ChemicalBook.

- This compound(5021-43-2) IR Spectrum. ChemicalBook.

- Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed.

- 2,3 Diphenylquinoxaline : Organic synthesis. (2020-11-12). YouTube.

- Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017-03-15). viXra.org.

- A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study. (2021-03-12). NIH.

- Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. JOCPR.

- Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021-12-13). Google AI Search.

- Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives1.

Sources

- 1. Study of this compound: synthesis, structure, and HOMO-LUMO. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. youtube.com [youtube.com]

- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 10. heteroletters.org [heteroletters.org]

- 11. vixra.org [vixra.org]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. This compound | 5021-43-2 | FAA02143 | Biosynth [biosynth.com]

spectroscopic analysis of 2-phenylquinoxaline derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Phenylquinoxaline Derivatives

Foreword: The Quinoxaline Core in Modern Science

Nitrogen-containing heterocyclic compounds form the bedrock of a vast range of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. Among these, the quinoxaline scaffold—a fusion of a benzene and a pyrazine ring—stands out for its remarkable versatility and privileged structure in medicinal chemistry.[1][2] When a phenyl group is introduced at the 2-position, the resulting this compound core gains unique photophysical and biological properties. These derivatives are not mere laboratory curiosities; they are potent anticancer agents, tubulin inhibitors, fluorescent materials for Organic Light-Emitting Diodes (OLEDs), and advanced intermediates in organic synthesis.[3][4][5][6]

The development and quality control of these high-value compounds are critically dependent on a robust and unambiguous analytical characterization. Spectroscopic analysis is the cornerstone of this process, providing an empirical window into the molecule's identity, purity, and structural integrity. This guide offers researchers, scientists, and drug development professionals a comprehensive framework for the spectroscopic elucidation of this compound derivatives. It moves beyond a simple recitation of techniques to explain the causal links between molecular structure and spectral output, empowering the scientist to make informed decisions in the laboratory.

The this compound Scaffold: A Structural Overview

At its heart, the this compound system is a π-conjugated architecture. The electron-deficient pyrazine ring fused to the electron-rich benzene ring, combined with the appended phenyl group, creates a molecule with inherent donor-acceptor characteristics. This electronic landscape is the primary determinant of its spectroscopic behavior, particularly in UV-Visible and fluorescence spectroscopy.[7][8]

Caption: General synthesis of diphenylquinoxaline derivatives.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique can provide a complete structural picture. A synergistic combination of methods is required, each offering a unique piece of the puzzle.

Mass Spectrometry (MS)

Causality & Rationale: The first step in identifying any compound is to determine its molecular weight. Mass spectrometry provides this fundamental data point with high precision, confirming the elemental composition and successful synthesis of the target molecule.

Experimental Protocol (Electron Ionization - EI):

-

Sample Preparation: A minute quantity of the purified solid is introduced directly into the instrument via a direct insertion probe, or a dilute solution in a volatile solvent (e.g., methanol, dichloromethane) is injected if using a GC-MS or LC-MS interface.

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z).

Data Interpretation:

-

Molecular Ion (M⁺•): The highest m/z peak (barring isotope peaks) corresponds to the intact molecule and confirms its molecular weight. For this compound (C₂₀H₁₄N₂), the expected exact mass is approximately 282.12 g/mol . [9]* Fragmentation Pattern: The fragmentation provides structural clues. Common fragmentation pathways for quinolines and quinoxalines involve the loss of HCN (27 Da), which helps to confirm the presence of the nitrogen-containing heterocyclic core. [10]

Infrared (IR) Spectroscopy

Causality & Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond).

-

Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded. Alternatively, a KBr pellet can be prepared. [11] Data Interpretation & Key Vibrational Modes: The IR spectrum of a this compound derivative is typically rich in the fingerprint region. The key is to identify characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic rings. |

| Aromatic C=C Stretch | 1620 - 1450 | Multiple sharp bands characteristic of the quinoxaline and phenyl rings. |

| C=N Stretch | 1600 - 1500 | Key indicator of the pyrazine ring within the quinoxaline core. [9][12] |

| Aromatic C-H Bend | 900 - 675 | The pattern of these bands can give clues about the substitution pattern on the aromatic rings. |

A detailed analysis of these bands can be supported by computational DFT calculations to assign specific vibrational modes.[12][13]

UV-Visible (UV-Vis) Spectroscopy

Causality & Rationale: The extensive π-conjugation in this compound derivatives allows them to absorb light in the UV and visible regions, promoting electrons from lower to higher energy molecular orbitals. This technique is fundamental for understanding the electronic properties of the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., DMSO, Chloroform, Ethanol). [9][14]2. Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Acquisition: Record the absorption spectrum of the sample solution over a range of ~200-600 nm.

Data Interpretation:

-

π-π* Transitions: Intense absorption bands, typically observed at shorter wavelengths (e.g., 250-300 nm), arise from transitions within the aromatic system. [9]* n-π* Transitions: Weaker absorption bands, often at longer wavelengths (e.g., >340 nm), are due to the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. [9]* Intramolecular Charge Transfer (ICT): The most significant feature is often a strong absorption band at a longer wavelength, which corresponds to an ICT from the donor part of the molecule (e.g., a substituted phenyl ring) to the electron-accepting quinoxaline core. [7]The position of this band (λ_max) is highly sensitive to both the solvent polarity and the nature of substituents on the aromatic rings. [15]

Derivative Example Solvent λ_max (nm) Reference 6-methyl-2,3-diphenylquinoxaline Ethanol 248.5, 347.5 [9] 2,3-diphenylquinoxaline - 364 [15] | Biphenyl-substituted derivative | - | 371 | [15]|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR is the most powerful technique for complete structural elucidation in solution. It provides detailed information about the number, connectivity, and chemical environment of every ¹H and ¹³C atom in the molecule, allowing for unambiguous structure confirmation and isomer differentiation.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [16]2. Acquisition: Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

Data Interpretation:

¹H NMR Spectrum:

-

Aromatic Region (7.0 - 9.5 ppm): This is the most information-rich region.

-

Quinoxaline Protons: The protons on the benzo- part of the quinoxaline ring typically appear as multiplets between 7.7 and 8.2 ppm. The proton at the C3 position often appears as a distinct singlet further downfield, around 9.2-9.3 ppm, if unsubstituted. [17] * Phenyl Protons: The protons of the 2-phenyl substituent will appear in the 7.4-7.8 ppm range, with their exact chemical shifts and splitting patterns depending on the substitution. ¹³C NMR Spectrum:

-

-

Aromatic Region (120 - 155 ppm):

-

Quaternary Carbons: The carbons of the pyrazine ring (C2 and C3) and the fusion carbons are quaternary and will appear as signals with lower intensity. Their chemical shifts are crucial for confirming the core structure. [18] * Protonated Carbons: The chemical shifts of the CH carbons in both the quinoxaline and phenyl rings provide complementary information to the ¹H spectrum.

-

Typical Chemical Shift Ranges (in CDCl₃):

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoxaline C3-H (if present) | ~9.2 - 9.3 (s) | ~143 - 144 |

| Quinoxaline Aromatic C-H | ~7.7 - 8.2 (m) | ~128 - 131 |

| Phenyl Aromatic C-H | ~7.4 - 7.8 (m) | ~127 - 130 |

| Quinoxaline Quaternary C | - | ~136 - 154 |

(Note: These are approximate ranges and can shift significantly based on substitution and solvent effects.)[16]

Integrated Analysis: A Validating Workflow

The power of spectroscopic analysis lies in integrating the data from all techniques into a single, self-consistent structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion: From Spectrum to Application

The is a systematic process of inquiry. Each spectrum poses a question—about mass, functional groups, connectivity, or electronic behavior—that, when answered, contributes to a complete and validated molecular portrait. For the medicinal chemist, this portrait confirms the synthesis of a potential new drug candidate. [3][19]For the materials scientist, it defines the properties of a new luminescent material. [4][20]A rigorous, multi-technique spectroscopic characterization is, therefore, not merely a procedural step but the essential foundation of trustworthiness and scientific integrity upon which all subsequent research and development is built.

References

- Šimůnková, M., Cibulková, Z., Heger, D., & Sýkora, D. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Photoenergy, 2014, 1-11. [Link]

- Hanafi, A., et al. (2025). Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives.

- Moorthy, N. H., et al. (2025). Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry, 154, 108697. [Link]

- Li, B., et al. (2018). Photoluminescence and electroluminescence of deep red iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivatives ligands. RSC Advances, 8(3), 1547-1554. [Link]

- Ghotekar, D. K., et al. (2020). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry, 44(2), 526-539. [Link]

- Various Authors. (2024). Collection of research on quinoxaline derivatives.

- Kumar, A., Pandey, A., & Mishra, A. (2020). Computational Study of Novel 2,3-Bis[(1-Methyl-1H-Imidazole-2-yl)sulfanyl]quinoxaline. Asian Journal of Chemistry, 32(3), 706-726. [Link]

- Sahoo, S., et al. (2012). Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. Journal of Chemical and Pharmaceutical Research, 4(1), 336-342. [Link]

- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 735-742. [Link]

- Various Authors. (2018). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives.

- Arul worthy, A., et al. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org. [Link]

- Kamal, A., et al. (2009). The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. Dyes and Pigments, 82(2), 143-149. [Link]

- Sain, A., et al. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 61B(4), 481-487. [Link]

- Wang, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Journal of Fluorescence, 32, 281–288. [Link]

- Zhang, Y., et al. (2021). Light-emitting analogues based on triphenylamine modified quinoxaline and pyridine[2,3-b]pyrazine exhibiting different mechanochromic luminescence. New Journal of Chemistry. [Link]

- Kivala, M., et al. (2009). New 2,3-Bis(5-arylthiophen-2-yl)quinoxaline Derivatives: Synthesis and Photophysical Properties. Helvetica Chimica Acta, 92(4), 733-744. [Link]

- Fassihi, A., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 2011-2025. [Link]

- Wiley-VCH. (2025). 2,3-Diphenylquinoxaline - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Eltyshev, V., et al. (2020). Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. Molecules, 25(21), 5004. [Link]

- Various Authors. (2020). Photophysical properties of quinoxaline derivatives and film morphology.

- Al-Salem, H. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14, 35679-35695. [Link]

- Heravi, R. H., et al. (2020). Synthesis, characterization, molecular structure, and homo-lumo study of this compound: a dft exploration. World Journal of Pharmaceutical Research, 9(6), 1867-1877. [Link]

- Sawicki, E., et al. (1956). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry, 21(7), 754–756. [Link]

- Wang, Y., et al. (2021).

- Hergenrother, P. M., & Rafter, R. T. (1985). 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines.

- Daoui, O., et al. (2022). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. Journal of Molecular Structure, 1251, 131998. [Link]

- Lévai, A., et al. (2003). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 41(8), 659-662. [Link]

- Delavaux-Nicot, B., & Maynadie, J. (2013). Luminescent materials incorporating pyrazine or quinoxaline moieties. Coordination Chemistry Reviews, 257(23-24), 1-28. [Link]

- Al-Salem, H. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.

- Babu, S. S., et al. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 10(3), 118-127. [Link]

- Huillet, F. D. (1954).

- Kaur, M., & Kumar, V. (2021). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.

- National Center for Biotechnology Information. (n.d.). 2-Phenylquinoline.

- NIST. (n.d.). Quinoline, 2-phenyl-. NIST Chemistry WebBook. [Link]

- Dhanaraj, C. J., & Johnson, J. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). Research Journal of Chemical Sciences, 4(11), 80-102. [Link]

- Various Authors. (2019). Mass spectrum of (2-phenylquinolin-4-yl) methanone(3,5-diphenyl-1H-pyrazol-1-yl)(4d).

- Alshorifi, F. T., et al. (2022). FTIR analysis of the quinoxaline compound.

- Džogan, O., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 44(2), 263-269. [Link]

- Öztürk Gümüş, F., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1017-1030. [Link]

- Dhanaraj, C. J., & Johnson, J. (2015). Metal Complexes of Quinoxaline Derivatives: Review (Part-II). Research Journal of Chemical Sciences, 5(2), 79-99. [Link]

- Monajjemi, M., et al. (2015).

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoluminescence and electroluminescence of deep red iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivatives ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. vixra.org [vixra.org]

- 10. chempap.org [chempap.org]

- 11. spectrabase.com [spectrabase.com]

- 12. scialert.net [scialert.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. researchgate.net [researchgate.net]